(4-Chloro-2-methoxy-1,3-thiazol-5-yl)methanol
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Overview
Description
(4-Chloro-2-methoxy-1,3-thiazol-5-yl)methanol is a heterocyclic compound containing a thiazole ring substituted with a chloro group, a methoxy group, and a hydroxymethyl group
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, the targets could be varied depending on the specific biological activity.
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities . These could include pathways related to inflammation, microbial infection, cancer, and more .
Pharmacokinetics
Thiazole derivatives are generally known for their potent biological activities, suggesting they may have favorable pharmacokinetic properties .
Result of Action
Given the diverse biological activities of thiazole derivatives, the effects could range from reduced inflammation to inhibited microbial growth, depending on the specific activity .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Cellular Effects
Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-methoxy-1,3-thiazol-5-yl)methanol typically involves the reaction of 4-chloro-2-methoxy-1,3-thiazole-5-carbaldehyde with a reducing agent. One common method involves the use of sodium borohydride in methanol as the reducing agent. The reaction is carried out at room temperature, and the product is isolated by standard workup procedures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-methoxy-1,3-thiazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents such as pyridinium chlorochromate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: (4-Chloro-2-methoxy-1,3-thiazol-5-yl)formaldehyde.
Reduction: (2-Methoxy-1,3-thiazol-5-yl)methanol.
Substitution: (4-Amino-2-methoxy-1,3-thiazol-5-yl)methanol or (4-Mercapto-2-methoxy-1,3-thiazol-5-yl)methanol.
Scientific Research Applications
(4-Chloro-2-methoxy-1,3-thiazol-5-yl)methanol has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules with potential antimicrobial, antifungal, and anticancer properties.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-2-methoxy-1,3-thiazol-5-yl)formaldehyde
- (4-Amino-2-methoxy-1,3-thiazol-5-yl)methanol
- (4-Mercapto-2-methoxy-1,3-thiazol-5-yl)methanol
Uniqueness
(4-Chloro-2-methoxy-1,3-thiazol-5-yl)methanol is unique due to the presence of both chloro and methoxy substituents on the thiazole ring, which can influence its reactivity and binding properties. The combination of these functional groups provides a versatile scaffold for the development of new compounds with diverse biological and industrial applications .
Properties
IUPAC Name |
(4-chloro-2-methoxy-1,3-thiazol-5-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO2S/c1-9-5-7-4(6)3(2-8)10-5/h8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNVEUAGDRCJQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(S1)CO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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